molecular formula C16H13FO2 B14865155 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14865155
M. Wt: 256.27 g/mol
InChI Key: ISKRMQFOKPOZFL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may also modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one, 1-(4-Methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

    Uniqueness: The presence of both fluorine and methoxy groups makes it unique in terms of its chemical reactivity and potential applications. These functional groups can influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKRMQFOKPOZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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